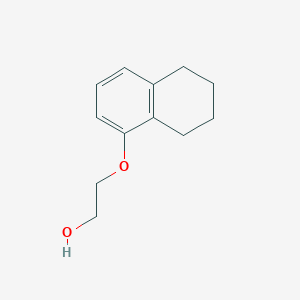
5-Allyl-quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-quinolin-6-ol is a heterocyclic compound belonging to the quinoline family. Quinolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry. The presence of an allyl group at the 5th position and a hydroxyl group at the 6th position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-quinolin-6-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and selectivity. For instance, the use of heteropolyacids as catalysts in a one-pot reaction has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Allyl-quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
5-Allyl-quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antitumor and antiviral activities.
Mechanism of Action
The mechanism of action of 5-Allyl-quinolin-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to complex with metal ions essential for bacterial growth. Additionally, its antitumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Quinine: An alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Ciprofloxacin: An antibiotic with a quinoline core structure.
Uniqueness: 5-Allyl-quinolin-6-ol is unique due to the presence of both an allyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-prop-2-enylquinolin-6-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-9-5-3-8-13-11(9)6-7-12(10)14/h2-3,5-8,14H,1,4H2 |
InChI Key |
NGWBTLGAEMQEQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C=CC=N2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
dimethylsilane](/img/structure/B8621515.png)
amine](/img/structure/B8621520.png)



![2-Oxazolidinone, 5-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)-3-[6-(2-hydroxyethoxy)hexyl]-, (5R)-](/img/structure/B8621550.png)

![2,2,2-trifluoro-N-[2-(methylamino)ethyl]acetamide](/img/structure/B8621569.png)


![[2-(Dodecanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8621608.png)



